2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Overview
Description
2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a pyrazole ring, a thiazole ring, and a benzimidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 1-acetyl-3-(4-fluorophenyl)-1H-pyrazole and 6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-3-(4-fluorophenyl)-1H-pyrazole: Shares the pyrazole ring and fluorophenyl group.
6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Shares the thiazole and benzimidazole rings.
Uniqueness
2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[[1-acetyl-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2S/c1-12-8-18-19(9-13(12)2)28-22(30)20(31-23(28)25-18)10-16-11-27(14(3)29)26-21(16)15-4-6-17(24)7-5-15/h4-11H,1-3H3/b20-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXUJSHYJJEBIU-JMIUGGIZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C(=O)C)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C(=O)C)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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